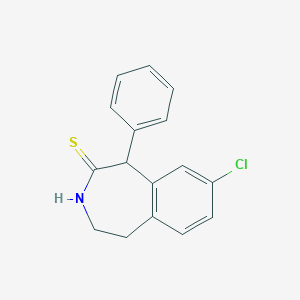
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one
概要
説明
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of thiophene derivatives can be influenced by the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation reactions . The type of reaction and the products formed can depend on the substituents present on the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by the substituents attached to the thiophene ring . These properties can include solubility, stability, and reactivity .科学的研究の応用
Electrochromic Devices
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one: derivatives have been utilized in the development of high-contrast electrochromic devices (ECDs). These devices change color when a voltage is applied, which is useful for applications like smart windows, displays, and automotive rear-view mirrors . The compound’s ability to undergo electropolymerization makes it valuable for creating thin films that exhibit significant color changes upon electrical stimulation.
Organic Semiconductors
Thiophene derivatives are integral to the advancement of organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one make it a candidate for use in these technologies, which are pivotal for next-generation electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene compounds serve as corrosion inhibitors. The structural attributes of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one can be tailored to protect metals from corrosion, which is crucial for extending the life of machinery and infrastructure .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. While specific bioactivities of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one need further exploration, related compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. This suggests possible research avenues for the compound in drug development .
Catalysis
Thiophene-based molecules are also explored for their catalytic properties4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one may act as a catalyst in various chemical reactions, potentially offering a new approach to synthesize complex molecules with high efficiency and selectivity .
Material Science
The unique optical and electrochemical properties of thiophene derivatives make them suitable for material science applications4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one could be used in the creation of novel materials with specific desired properties for use in a wide range of industries .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-thiophen-2-yl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUDUWXXLCTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374247.png)
![3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374248.png)
![(R)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B374250.png)
![7-methyl-2-[(4-methylphenyl)sulfanyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B374252.png)
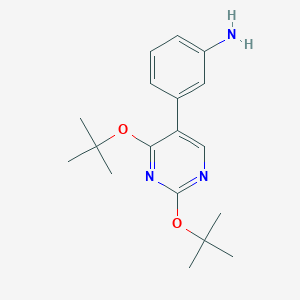

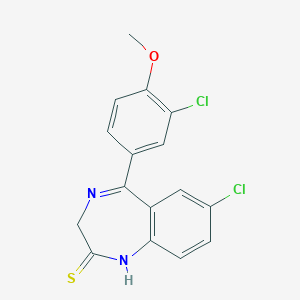

![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanol](/img/structure/B374260.png)
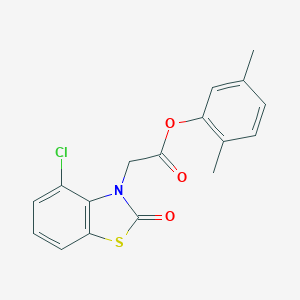
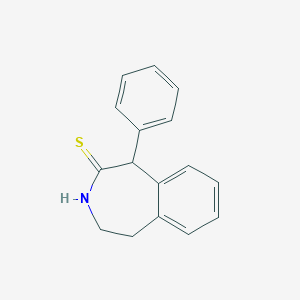
![{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374268.png)
![2-[4-Amino-6-(butylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374269.png)
